molecular formula C39H65N5O9 B1176702 0.05 MOL IODINE (I2) FIXANAL (IODATE) CAS No. 153507-24-5

0.05 MOL IODINE (I2) FIXANAL (IODATE)

Cat. No.: B1176702
CAS No.: 153507-24-5
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Description

Significance of Highly Characterized Reference Materials in Volumetric Analysis

Highly characterized reference materials, often certified reference materials (CRMs), are the bedrock of accurate and reliable analytical measurements. youtube.comdspacedirect.org They serve as a benchmark against which other substances can be quantitatively measured. chegg.com The significance of these materials in volumetric analysis is multifaceted:

Accuracy and Precision: Reference materials with well-defined purity and concentration allow for the calibration of analytical instruments and the standardization of titrants, which in turn ensures the accuracy and precision of the experimental results. chegg.comresearchgate.net

Traceability: The use of certified reference materials provides metrological traceability, meaning that the measurement results can be related to national or international standards through an unbroken chain of comparisons, all having stated uncertainties. youtube.com

Method Validation: Reference materials are crucial for validating new analytical methods, ensuring that the method is fit for its intended purpose. youtube.com

Quality Control: In routine analysis, reference materials are used for quality control to monitor the performance of analytical processes over time. researchgate.net

The "FIXANAL" concept pertains to the provision of a precise amount of a chemical substance in a sealed ampoule, which can be quantitatively transferred to a volumetric flask to prepare a standard solution of a specific concentration with high accuracy, eliminating the need for weighing and initial standardization. canterbury.ac.nz This convenience and reliability are particularly valuable in fast-paced industrial labs and for educational purposes.

Conceptual Framework of Iodimetric and Iodometric Titration Principles

Iodine-based titrations are powerful redox methods used in volumetric analysis. They are broadly categorized into two types: iodimetry and iodometry. b-cdn.netedubirdie.com

Iodimetry is a direct titration method where a standard iodine solution is used as the titrant to determine the concentration of a reducing agent. edubirdie.comfishersci.be The analyte is directly titrated with the iodine solution. The endpoint is typically detected by the appearance of a blue color when the first excess of iodine reacts with a starch indicator. fishersci.be A classic example is the determination of ascorbic acid (Vitamin C). canterbury.ac.nz

Reaction in Ascorbic Acid Titration: C₆H₈O₆ (ascorbic acid) + I₂ → C₆H₆O₆ (dehydroascorbic acid) + 2I⁻ + 2H⁺ canterbury.ac.nz

Iodometry , on the other hand, is an indirect method used to determine the concentration of oxidizing agents. b-cdn.netedubirdie.com In this technique, an excess of iodide ions (usually from potassium iodide) is added to the oxidizing analyte. The oxidizing agent reacts with the iodide to liberate a stoichiometric amount of iodine. This liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275). b-cdn.nettitrations.info The endpoint is marked by the disappearance of the blue starch-iodine complex. b-cdn.net Applications include the determination of copper in alloys and sulfites in food products. titrations.infomerckmillipore.com

Reaction for Copper Determination:

2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂ titrations.info

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ titrations.info

The key difference lies in what is being titrated: in iodimetry, the reducing analyte is directly titrated with iodine, while in iodometry, the iodine liberated by an oxidizing analyte is titrated. edubirdie.com

The Academic and Research Role of 0.05 MOL IODINE (I2) FIXANAL (IODATE) as a Calibrated Standard

A 0.05 MOL IODINE (I2) FIXANAL (IODATE) provides a stable and convenient source for preparing a standard 0.05 M iodine solution. The term "iodate" in the name signifies that the standard is prepared from potassium iodate (B108269) (KIO₃), a primary standard substance. A primary standard is a highly pure and stable compound that can be used to prepare a solution of a precise concentration. nih.govresearchgate.net The preparation from potassium iodate involves reacting it with an excess of potassium iodide in an acidic solution to generate a precise amount of iodine. nih.gov

Reaction for Iodine Generation from Iodate: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

This in-situ generation of iodine from a stable and accurately weighed primary standard like potassium iodate, as facilitated by the FIXANAL format, offers significant advantages in academic and research settings:

Teaching Laboratories: In academic labs, the use of FIXANAL ampoules simplifies the preparation of standard solutions, allowing students to focus on understanding titration principles and techniques rather than the more tedious process of preparing and standardizing a solution from scratch. canterbury.ac.nzedubirdie.com It also minimizes errors associated with weighing and handling of solid iodine, which is volatile.

Research Applications: In research, where accuracy and reproducibility are critical, a reliable standard is indispensable. The 0.05 M iodine standard is employed in various quantitative analyses, including:

Determination of Ascorbic Acid: Widely used in the food and pharmaceutical industries to quantify Vitamin C content in tablets, juices, and other products. canterbury.ac.nztrunojoyo.ac.id

Analysis of Sulfites in Food: Essential for quality control and regulatory compliance in the food and beverage industry, as sulfites are common preservatives. b-cdn.netmerckmillipore.com

Quantification of Metals: Used in the determination of metals like copper in alloys and ores through iodometric titration. chegg.comtitrations.info

The following data tables illustrate typical results from such research and academic applications.

Table 1: Iodimetric Titration of Ascorbic Acid with 0.05 M Iodine Solution

SampleMass of Ascorbic Acid (mg)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of 0.05 M Iodine Used (mL)Calculated Mass of Ascorbic Acid (mg)
1100.00.5011.8511.3599.9
2100.011.8523.2511.40100.4
3100.023.2534.6011.3599.9

Note: The calculation is based on the stoichiometry of the reaction between ascorbic acid and iodine.

Table 2: Iodometric Determination of Sulfite (B76179) in a Wine Sample

Sample Volume (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of 0.05 M Iodine Used (mL)Sulfite Concentration (mg/L)
25.00.204.704.50144.0
25.04.709.154.45142.4
25.09.1513.654.50144.0

Note: The calculation involves the reaction of sulfite with iodine and is expressed as mg of SO₂ per liter.

Table 3: Iodometric Determination of Copper in a Brass Sample

Mass of Brass Sample (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of 0.1 M Na₂S₂O₃ Used (mL)Percentage of Copper in Brass (%)
0.30151.2024.8523.6549.8
0.30500.8024.9024.1050.1
0.30281.5025.3523.8549.9

Note: This is an example of a back-titration where the liberated iodine is titrated with a standardized sodium thiosulfate solution.

Properties

CAS No.

153507-24-5

Molecular Formula

C39H65N5O9

Origin of Product

United States

Fundamental Chemical Principles Governing Iodine Iodate Reactivity

Redox Potentials and Electron Transfer Mechanisms in the I₂/I⁻/IO₃⁻ System

The chemistry of the iodine/iodide/iodate (B108269) system is fundamentally governed by its redox behavior, characterized by the transfer of electrons between the different oxidation states of iodine. Iodine can exist in multiple oxidation states, most commonly -1 (iodide, I⁻), 0 (elemental iodine, I₂), and +5 (iodate, IO₃⁻). The interconversion between these species involves distinct redox potentials and electron transfer mechanisms.

The standard redox potentials for key reactions in this system provide insight into the spontaneity of these transformations. For instance, the reduction of iodate to iodide is a six-electron transfer process. frontiersin.org The conversion of elemental iodine to iodide ions is a reduction reaction involving the gain of electrons. quora.com Conversely, the oxidation of iodide to iodine involves the loss of electrons.

The following table summarizes the key redox reactions and their standard potentials, highlighting the electron transfer involved.

ReactionStandard Potential (E°) (V vs. SHE)Number of Electrons Transferred
I₂ + 2e⁻ ⇌ 2I⁻+0.542
IO₃⁻ + 6H⁺ + 5e⁻ ⇌ ½I₂ + 3H₂O+1.205
2IO₃⁻ + 12H⁺ + 10e⁻ ⇌ I₂ + 6H₂O+1.2010
IO₃⁻ + 3H₂O + 6e⁻ ⇌ I⁻ + 6OH⁻+0.266

Note: Standard potentials can vary slightly depending on the source and conditions.

Stoichiometric Relationships in Quantitative Iodine-Iodate Reactions

The reactions involving iodine and iodate are central to many quantitative analytical methods, particularly in iodometry and iodimetry. The precise stoichiometric relationships between the reactants and products allow for the accurate determination of concentrations.

IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l) brainly.com

This reaction demonstrates a clear stoichiometric ratio: one mole of iodate reacts with five moles of iodide to produce three moles of iodine. brainly.com This generated iodine can then be titrated with a standard solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), to determine the initial amount of iodate. brainly.com

The titration reaction is:

I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

These well-defined stoichiometric relationships are the foundation for the use of "FIXANAL" or other standardized solutions in volumetric analysis.

Equilibrium Considerations and Speciation Dynamics of Iodine Species in Aqueous Media

In aqueous solutions, iodine exists not as a single species but as a complex mixture in equilibrium. The speciation is highly dependent on the solution's composition, particularly the presence and concentration of iodide ions. basicmedicalkey.com

Elemental iodine (I₂) has poor solubility in water. basicmedicalkey.com However, its solubility is significantly increased by the addition of iodide ions, which react with iodine to form the triiodide ion (I₃⁻). basicmedicalkey.com

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq) acs.org

This equilibrium is fundamental to iodine-based solutions. acs.org The triiodide ion is responsible for the characteristic brown color of many iodine solutions. The equilibrium constant for this reaction is relatively high, meaning that in solutions containing both iodine and excess iodide, a significant portion of the iodine will be present as I₃⁻. nih.gov

Further complexity arises from the potential formation of higher polyiodides, such as the pentaiodide ion (I₅⁻), especially at high concentrations of iodine and iodide. basicmedicalkey.com The distribution among these species (I₂, I⁻, I₃⁻, etc.) is a dynamic equilibrium. Several investigations have been conducted to determine the equilibrium concentrations of these various species under different conditions of total iodine and added iodide. basicmedicalkey.com

The following table illustrates the calculated equilibrium concentrations for a 10⁻³ mol/L iodine solution with varying amounts of additional iodide, demonstrating the shift in speciation. basicmedicalkey.com

Added Iodide (mol/L)[I₂] (mol/L)[I⁻] (mol/L)[I₃⁻] (mol/L)
0~10⁻³LowLow
10⁻³Decreased10⁻³Increased
10⁻²Low10⁻²High
10⁻¹Very Low10⁻¹Very High

This is a simplified representation based on the principles described in the cited literature.

Influence of pH and Solvent Effects on Iodine-Iodate Reaction Pathways

The reaction pathways and stability of iodine-iodate systems are profoundly influenced by the pH of the solution and the nature of the solvent.

Influence of pH:

The pH of the aqueous medium has a critical effect on the stability and reactivity of iodine species. In acidic to neutral solutions (pH below 6), the formation of iodate from the disproportionation of iodine is generally negligible. basicmedicalkey.comnih.gov However, in alkaline solutions (pH above 7), iodine can undergo hydrolysis and disproportionation to form hypoiodite (B1233010) (IO⁻) and subsequently iodate (IO₃⁻) and iodide (I⁻). nih.govosti.gov

3I₂(aq) + 6OH⁻(aq) → IO₃⁻(aq) + 5I⁻(aq) + 3H₂O(l)

This reaction demonstrates that increasing pH (increasing OH⁻ concentration) favors the formation of iodate, which can decrease the concentration of the active iodine species. nih.gov Conversely, the presence of excess iodide can stabilize the iodine solution against this disproportionation, even in weakly alkaline conditions. nih.gov The rate of these reactions is markedly dependent on the pH. osti.gov The Dushman reaction, the reaction between iodate and iodide, is also highly dependent on the hydrogen ion concentration, typically proceeding faster in more acidic conditions. quora.comwikipedia.org

Solvent Effects:

The choice of solvent can significantly alter the behavior of the iodine-iodate system. While water is the most common solvent, reactions in non-aqueous or mixed solvents exhibit different characteristics. The electrochemical behavior of halogen couples is known to be strongly dependent on the solvent. nih.gov

In organic solvents, the equilibrium constant for triiodide formation is often high. nih.gov The solvation of the involved ions (I⁻, Li⁺, etc.) is a critical factor. For example, in glyme-based electrolytes, the length of the glyme chain affects the packing and coordination of iodide ions. nih.gov The presence of even small amounts of water in organic solvents can substantially change the solvation environment of the ions, pulling iodide and cations closer together. nih.gov The photochemistry of the iodide ion has also been shown to be solvent-dependent, with different quantum yields observed in water, heavy water (D₂O), and various alcohols. tau.ac.il

Methodological Frameworks for Standardization and Application

Standardization Procedures for Iodine and Thiosulfate (B1220275) Solutions

The accuracy of titrimetric analyses hinges on the precise concentration of the titrant. Therefore, rigorous standardization procedures are paramount.

Utilization of Potassium Iodate (B108269) as a Primary Standard for Thiosulfate Titrants

Potassium iodate (KIO₃) is an excellent primary standard for the standardization of sodium thiosulfate (Na₂S₂O₃) solutions. cutm.ac.inhiranuma.comriccachemical.com A primary standard is a highly pure and stable compound that can be weighed accurately to prepare a solution of a precisely known concentration. quora.comquora.com The standardization process is based on a redox iodometric titration. cutm.ac.in

The principle involves the reaction of a known volume of a standard potassium iodate solution with an excess of potassium iodide in an acidic medium. This reaction liberates a stoichiometric amount of iodine (I₂). cutm.ac.inhiranuma.comriccachemical.com The liberated iodine is then titrated with the sodium thiosulfate solution to be standardized. cutm.ac.inwikipedia.org Starch is typically used as an indicator, which forms a deep blue complex with iodine. themasterchemistry.comblogspot.com The endpoint is reached when the blue color disappears, signifying that all the liberated iodine has reacted with the thiosulfate. themasterchemistry.comblogspot.com

The reactions involved are as follows:

Liberation of iodine: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O cutm.ac.in

Titration with thiosulfate: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI hiranuma.com

This method is widely adopted due to the high purity and stability of potassium iodate. hiranuma.comriccachemical.com

Protocols for Iodine Solution Stabilization and Preservation for Analytical Use

Iodine solutions are susceptible to changes in concentration over time due to several factors, including evaporation, decomposition, and adsorption. tandfonline.com Therefore, specific protocols are necessary to ensure their stability for analytical applications.

Several factors can affect the stability of iodine solutions, including exposure to light, heat, moisture, and the presence of impurities. ijsred.comnih.govbrieflands.com Light can cause the photodecomposition of iodine, while elevated temperatures increase its rate of evaporation. ijsred.comslideshare.net The presence of reducing agents can also lead to the reduction of iodine to iodide, thereby decreasing the solution's concentration. nih.gov

To enhance stability, iodine solutions are typically prepared by dissolving iodine in a solution of potassium iodide. pharmaguideline.comcorn.org This leads to the formation of the triiodide ion (I₃⁻), which is much more soluble and less volatile than elemental iodine. wikipedia.org The addition of a few drops of hydrochloric acid can also help to stabilize the solution. pharmaguideline.com For prolonged storage, it is recommended to keep iodine solutions in amber-colored, glass-stoppered bottles in a cool, dark place to minimize decomposition. tandfonline.compharmaguideline.com

Factors Affecting Iodine Solution Stability and Corresponding Preservation Measures
FactorEffect on Iodine SolutionPreservation Measure
LightPromotes photodecomposition of iodine. ijsred.comslideshare.netStore in amber-colored bottles to block light. pharmaguideline.com
HeatIncreases the rate of iodine evaporation. ijsred.comStore in a cool place. dspacedirect.org
VolatilityLoss of iodine due to evaporation. tandfonline.comDissolve iodine in potassium iodide solution to form the less volatile triiodide ion (I₃⁻). wikipedia.org Use tightly sealed containers. tandfonline.com
ImpuritiesReducing agents can decrease iodine concentration. nih.govUse purified water and high-purity reagents. tandfonline.com
pHDecomposition is catalyzed by acidic or alkaline conditions. tandfonline.comMaintain a slightly acidic pH. pharmaguideline.com

Comparative Analysis of Standardization Accuracy and Precision

The accuracy and precision of a titration method are crucial for obtaining reliable results. usp.orgmetrohm.com Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. usp.orgmetrohm.com In the context of standardizing thiosulfate solutions, using a primary standard like potassium iodate generally yields high accuracy and precision. hiranuma.comresearchgate.net

The accuracy of the standardization process is influenced by factors such as the purity of the primary standard, the accuracy of weighing and volume measurements, and the correct detection of the endpoint. labunlimited.comazom.com The precision, expressed as the relative standard deviation (RSD), is affected by the consistency of the analytical procedure. usp.orglabunlimited.com

For titrimetric methods, a relative standard deviation of 1% or less is generally considered acceptable in Good Laboratory Practice (GLP) laboratories. labunlimited.com To ensure both accuracy and precision, it is recommended to perform the standardization in triplicate. usp.orglabunlimited.com

Comparative Factors in Standardization Accuracy and Precision
FactorImpact on AccuracyImpact on PrecisionBest Practices
Purity of Primary StandardDirectly affects the true concentration value. High purity leads to high accuracy. hiranuma.comMinimal impact if the purity is consistent.Use a certified primary standard like potassium iodate. hiranuma.comriccachemical.com
Weighing and Volumetric ErrorsInaccurate measurements lead to systematic errors and lower accuracy. labunlimited.comazom.comInconsistent measurements lead to random errors and lower precision. labunlimited.comUse calibrated analytical balances and volumetric glassware. azom.com
Endpoint DetectionA consistent and sharp endpoint detection is crucial for accuracy. themasterchemistry.comVariability in endpoint detection reduces precision.Use a suitable indicator like starch and ensure consistent color change observation. themasterchemistry.comblogspot.com
Analyst TechniqueSystematic errors in technique can bias the results, affecting accuracy.Inconsistent technique among trials leads to poor precision. usp.orgEnsure proper training and consistent execution of the titration procedure.
Number of ReplicatesDoes not improve accuracy but helps in assessing it.Increases the reliability of the mean value and allows for the calculation of precision. usp.orgPerform at least three replicate titrations. usp.orglabunlimited.com

Advanced Titrimetric Applications of Iodine-Iodate Systems

Iodine-iodate solutions are versatile reagents employed in both direct and indirect titrimetric methods.

Direct Iodimetric Titrations: Underlying Chemistry and Scope

Iodimetry is a direct titration method where a standard iodine solution is used as the titrant to determine the concentration of a reducing agent. pharmainfonepal.compharmacyinfoline.comscribd.com The underlying chemistry involves the oxidation of the analyte by iodine, where iodine itself is reduced to iodide ions (I⁻). pharmacyinfoline.com

The general reaction is: Analyte (reducing agent) + I₂ → Oxidized Analyte + 2I⁻ pharmainfonepal.com

Starch is also used as an indicator in iodimetry, forming a blue-black complex with excess iodine at the endpoint. pharmainfonepal.com The scope of iodimetry includes the determination of various reducing agents such as ascorbic acid (Vitamin C), sulfites, and arsenic trioxide. pharmaguideline.compharmainfonepal.com For instance, the standardization of an iodine solution can be performed using a primary standard like arsenic trioxide. pharmaguideline.com

Indirect Iodometric Titrations: Mechanistic Principles and Versatility

Iodometry is an indirect titration method used to determine the concentration of oxidizing agents. wikipedia.orgthemasterchemistry.compharmainfonepal.com The principle involves adding an excess of potassium iodide to the analyte (oxidizing agent). The oxidizing agent reacts with the iodide ions to liberate a stoichiometric amount of iodine. cutm.ac.inblogspot.com This liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate. wikipedia.orgthemasterchemistry.compharmainfonepal.com

The key reactions are:

Analyte (oxidizing agent) + excess KI → Oxidized KI (I₂) + Reduced Analyte cutm.ac.in

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ hiranuma.com

The endpoint is detected by the disappearance of the blue color of the starch-iodine complex. themasterchemistry.comblogspot.com Iodometry is a highly versatile technique due to its applicability to a wide range of oxidizing agents, including potassium dichromate, copper(II) sulfate (B86663), and hydrogen peroxide. pharmainfonepal.com The use of potassium iodate as a primary standard for thiosulfate, as described in section 3.1.1, is a classic example of an iodometric procedure. cutm.ac.in

Back Titration Strategies Employing Iodine and Iodate Reagents

Back titration, an indirect titration method, is employed when the direct titration reaction is slow, or when the analyte is volatile or an insoluble salt. metrohm.com The strategy involves adding a precisely known excess of a reagent to the analyte, allowing the reaction to complete, and then titrating the unreacted excess reagent with a second standard solution. metrohm.comchemistrymalta.com The concentration of the original analyte is then calculated from the difference between the initial amount of the first reagent and the amount that remained after the reaction. metrohm.com

In the context of iodometry and iodimetry, back titration is a common and versatile technique. kfs.edu.eg A frequent application involves the analysis of oxidizing agents. In this process, the oxidizing analyte is treated with an excess of an iodide salt solution, typically potassium iodide (KI). The analyte oxidizes the iodide (I⁻) to iodine (I₂). The amount of iodine liberated is then determined by titrating it with a standard solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint. kfs.edu.eg

Conversely, to quantify a reducing agent, a known excess of a standard iodine solution is added to the sample. The iodine oxidizes the reducing agent. The unreacted, excess iodine is then titrated with a standard sodium thiosulfate solution. kfs.edu.eg Potassium iodate (KIO₃) can serve as a stable primary standard to either generate a known amount of iodine in situ or to standardize the sodium thiosulfate solution. In an acidic medium, iodate reacts with excess iodide to produce a stoichiometric amount of iodine, which can then be used in subsequent titration steps.

Table 1: Generalized Steps for Iodometric Back Titration of an Oxidizing Agent

StepProcedureChemical Principle
1Sample PreparationThe analyte (an oxidizing agent) is dissolved in a suitable solvent.
2Reagent AdditionA known excess volume of a standard potassium iodide (KI) solution is added to the sample, typically under acidic conditions.
3ReactionThe analyte oxidizes the iodide ions (I⁻) to form molecular iodine (I₂). The reaction is allowed to proceed to completion.
4TitrationThe liberated iodine (I₂) is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
5Endpoint DetectionStarch solution is added near the endpoint. The disappearance of the deep blue iodine-starch complex signals the complete consumption of the liberated iodine. ubc.ca
6CalculationThe amount of iodine produced is calculated from the thiosulfate titration. This amount is stoichiometrically related to the initial amount of the oxidizing analyte.

Integration with Instrumental Analytical Techniques

The classical volumetric methods involving iodine and iodate are frequently integrated with instrumental techniques to enhance accuracy, sensitivity, and automation. Instrumental methods provide objective and precise endpoint detection, overcoming the limitations of visual indicators.

Potentiometric End-Point Detection in Iodine-Iodate Systems

Potentiometric titration is a widely used instrumental method for determining the endpoint of redox reactions, including those involving iodine and iodate. pharmaguideline.com This technique measures the potential difference between an indicator electrode and a reference electrode as a function of the titrant volume. pharmaguideline.com For iodine-based titrations, a platinum ring electrode is commonly used as the indicator electrode, which responds to the change in the redox potential of the solution as the titrant is added. mt.com

This method can be fully automated, providing precise and reproducible determination of both iodine and iodide. For instance, in the analysis of solutions like Lugol's iodine, elemental iodine can be titrated with sodium thiosulfate, and iodide can be subsequently titrated with potassium iodate, with the equivalence points for both reactions determined potentiometrically. mt.com

Recent advancements have focused on developing novel ion-selective electrodes (ISEs) for the direct potentiometric determination of iodine species like iodide (I⁻) and triiodide (I₃⁻). researchgate.netbibliomed.org These sensors often utilize a PVC membrane containing a specific ionophore that selectively binds to the target iodine species. bibliomed.org Such electrodes exhibit a Nernstian response over a wide concentration range and show high selectivity against common interfering anions, making them suitable for direct measurements and as indicator electrodes in potentiometric titrations. researchgate.netbibliomed.org

Table 2: Comparison of Potentiometric Sensors for Iodine Species Determination

Sensor TypeIonophore/CarrierLinear Range (mol L⁻¹)Detection Limit (mol L⁻¹)Titrant UsedReference
Triiodide Membrane SensorRhodamine B triiodide ion-pair1.0 x 10⁻⁶ - 1.0 x 10⁻¹3.9 x 10⁻⁷Sodium Thiosulfate researchgate.net
Iodide-Selective SensorCopper(II) [dipeptide derivative] complex6.3 x 10⁻⁶ - 1.0 x 10⁻²2.6 x 10⁻⁶Silver Nitrate (Ag⁺) bibliomed.org

Spectrophotometric Monitoring of Iodine-Related Reactions

Spectrophotometry offers a highly sensitive method for monitoring reactions involving iodine by measuring the absorption of light by colored species. The most well-known application is the measurement of the intense blue-black color of the starch-iodine complex, which has a maximum absorbance at a wavelength typically between 560 nm and 615 nm. researchgate.netui.ac.id The formation or disappearance of this complex provides a clear marker for reaction progress or endpoint detection. ui.ac.id

Another key species, the triiodide ion (I₃⁻), which is formed when iodine is dissolved in a solution containing iodide, has a distinct absorbance maximum in the ultraviolet region, around 350 nm. researchgate.net This allows for the direct spectrophotometric determination of iodine without the need for a starch indicator.

Kinetic-spectrophotometric methods leverage the catalytic effect of iodide on certain redox reactions. A classic example is the Sandell-Kolthoff reaction, where trace amounts of iodide catalyze the reduction of cerium(IV) by arsenic(III). researchgate.netnih.gov The rate of the reaction, monitored by the change in absorbance of a colored species over time, is proportional to the concentration of the iodide catalyst. ui.ac.idresearchgate.net This principle has been adapted to develop methods for determining trace levels of iodine in various samples, including water and food. researchgate.netresearchgate.net

Table 3: Examples of Spectrophotometric Methods for Iodine/Iodide Analysis

Method PrincipleReaction SystemMonitored SpeciesWavelength (nm)Linear RangeReference
Direct DetectionIodide oxidized by Iodate, then Starch additionIodine-Starch Complex6155-40 mg/L ui.ac.id
Direct DetectionPeriodate oxidation, reaction with IodideTriiodide Ion (I₃⁻)3500.5-5.0 µg/mL researchgate.net
Kinetic-CatalyticCatalysis of Indigo Carmine oxidation by KBrO₃Indigo Carmine61212-375 ng/mL researchgate.net
Charge-Transfer ComplexReaction of Tyrosine Kinase Inhibitors with IodineTKI-Iodine Complex2922-100 µ g/well nih.gov

Coulometric Generation of Iodine for Precision Analysis

Coulometric titration, or coulometry, is an absolute analytical method where the amount of substance reacted is determined by measuring the quantity of electricity (in coulombs) consumed or produced. For iodine-based analysis, this technique involves the in situ electrochemical generation of iodine with extremely high precision. acs.org

In this method, iodine (as the triiodide ion, I₃⁻) is generated at a platinum anode by the oxidation of an iodide solution (e.g., potassium iodide). acs.org The key advantage of coulometry is that it eliminates the need for preparing and standardizing a titrant solution. The amount of iodine generated is directly proportional to the total charge passed, as governed by Faraday's laws of electrolysis.

Achieving 100% current efficiency—meaning all the applied current contributes to the generation of iodine—is crucial for the accuracy of the method. acs.org This is accomplished by carefully controlling experimental parameters such as the current density and the concentration of the iodide electrolyte. acs.org High-precision coulometric iodimetry has been successfully used for the assay of primary standard reference materials, such as arsenious oxide, achieving precision at the 0.001% level. acs.org This makes it a powerful tool for fundamental metrological studies and the certification of standards. acs.orgacs.org

Table 4: Research Findings on Coulometric Generation of Iodine

Parameter StudiedConditionsObservation/FindingSignificanceReference
Current EfficiencyComparison of current densities (e.g., 5.4 mA/cm² vs 0.86 mA/cm²)Higher current densities can lead to slightly lower iodine generation efficiency.Establishes the need to operate below a limiting current density to maintain 100% efficiency. acs.org
Precision of AnalysisTitration of NBS arsenious oxide standardResults agreed with the certified value at a precision level of 0.03%.Demonstrates the high accuracy and reliability of coulometric iodimetry for certifying standards. acs.org
Titration EndpointAmperometric detection with two indicator electrodesA plot of indicator current vs. generated microequivalents gives a sharp endpoint.Provides a sensitive and objective method for endpoint determination in coulometric titrations. acs.org
Electrolyte Composition0.1M KH₂PO₄ - 0.1M KI solutionProvides a buffered environment and sufficient iodide for efficient iodine generation.Shows that proper solution conditions are essential for the electrochemical process. acs.org

Analytical Performance: Accuracy, Precision, and Interfering Factors

Identification and Chemical Mitigation of Interferences in Iodine-Iodate Titrations

Iodine-iodate titrations, a subset of iodometry, are susceptible to interference from various substances that can react with either the iodide ions or the liberated iodine, leading to inaccurate results. libretexts.orgusptechnologies.com Identifying these interferents and applying appropriate mitigation strategies is crucial for the integrity of the analysis.

Common interfering agents include other oxidizing and reducing agents present in the sample matrix. usptechnologies.com For instance, iron(III) ions are a known interference as they can oxidize iodide to iodine. libretexts.org This interference can be effectively mitigated by adding phosphoric acid, which complexes with the iron(III) ions, preventing them from reacting. libretexts.org Similarly, copper ions (Cu²⁺) can catalyze the aerial oxidation of iodide, an effect that should be considered during method design. wikipedia.org

Nitrite (B80452) ions (NO₂⁻) present a significant challenge, as they react with iodide in acidic conditions to produce iodine, leading to a positive error. assbt.org This interference can be chemically removed through the addition of hydrazine (B178648) sulfate (B86663), which selectively reacts with and eliminates the nitrite. assbt.org Other substances that can interfere include arsenic and antimony, though their interference is often pH-dependent. libretexts.org

A summary of common interferences and their mitigation techniques is presented below.

Interfering SubstanceNature of InterferenceChemical Mitigation Method
Iron (III) ionsOxidizes excess iodide to iodine, causing a positive error. libretexts.orgAddition of phosphoric acid to form a stable iron(III) phosphate (B84403) complex. libretexts.org
Nitrite ions (NO₂⁻)Reacts with iodide in acidic solution to generate iodine, leading to erroneously high results. assbt.orgAddition of hydrazine sulfate to eliminate nitrite from the sample. assbt.org
Copper (II) ionsCatalyzes the atmospheric oxidation of iodide, especially in prolonged titrations. wikipedia.orgRemoval of copper ions prior to analysis or rapid titration to minimize exposure time. wikipedia.org
Other Oxidizing AgentsOxidize iodide to iodine, similar to the analyte, causing positive interference. usptechnologies.comCan sometimes be determined by running a blank titration without the specific reagents that initiate the primary reaction. usptechnologies.com
Reducing Agents & Unsaturated OrganicsReact with the liberated iodine, consuming it and causing a negative error. usptechnologies.comSpecific sample pretreatment may be required to remove or mask these substances before analysis.
Atmospheric OxygenSlowly oxidizes iodide to iodine in acidic solutions, a significant issue in lengthy procedures. libretexts.orgassbt.orgPerforming the titration promptly after acidification or displacing air from the flask with an inert gas like dry ice. libretexts.orgwikipedia.org

Impact of Reaction Conditions on Titrimetric Outcomes

The accuracy of titrimetric methods using iodine-iodate systems is highly dependent on the strict control of reaction conditions such as temperature, pH, and ionic strength. wikipedia.org

Temperature: Temperature plays a critical role, particularly when starch is used as an indicator. Research has demonstrated that sample temperatures exceeding 20°C (68°F) can lead to significant errors. The sensitivity of the starch indicator decreases at higher temperatures because the release of the triiodide ion (I₃⁻) from the blue-black starch-iodine complex is temperature-dependent. For maximum accuracy, it is recommended that titrations be performed at a sample temperature below 20°C. Furthermore, the volatility of iodine, a potential source of error, increases with temperature. wikipedia.org Cooling the titration mixture can help minimize this loss. wikipedia.org

pH (Acidity): The pH of the solution is one of the most critical parameters. The primary reaction between iodate (B108269) and excess iodide to generate iodine requires an acidic medium. canterbury.ac.nz However, the pH must be carefully controlled. If the solution is too acidic, the reaction of thiosulfate (B1220275) (the typical titrant for the liberated iodine) can deviate, producing sulfurous acid and elemental sulfur. libretexts.org Conversely, in strongly alkaline solutions, the oxidation of thiosulfate does not proceed according to the expected single reaction. libretexts.org Moreover, the atmospheric oxidation of excess iodide is accelerated in acidic conditions, necessitating a prompt titration. libretexts.org Some redox reactions involving iodine are also reversible and pH-dependent, making pH adjustment essential to ensure the reaction proceeds to completion. wikipedia.org

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the rate of chemical reactions. researchgate.netrug.nl While neutral reactants are involved, changes in ionic strength affect the activity coefficients of the ionic species in the solution, which can alter reaction kinetics. researchgate.netresearchgate.net Although often a secondary effect compared to temperature and pH in standard titrations, significant variations in ionic strength between samples and standards could potentially impact the reaction rate and, consequently, the sharpness of the endpoint.

Reaction ConditionEffect on TitrationRecommended Control Measure
Temperature Affects starch indicator sensitivity; high temperatures reduce the stability of the starch-iodine complex. Increases iodine volatility, leading to its loss from the solution. wikipedia.orgnih.govPerform titrations at temperatures below 20°C (68°F). Cool the titration vessel if necessary. wikipedia.org
pH (Acidity) Essential for the generation of iodine from iodate and iodide. canterbury.ac.nz Too low a pH can cause decomposition of the thiosulfate titrant. libretexts.org Too high a pH can lead to unwanted side reactions. libretexts.orgCarefully adjust and buffer the pH to a suitable range (often mildly acidic) before titration. wikipedia.org
Ionic Strength Can affect the rate of reaction by influencing the activity of ionic species involved in the titration. researchgate.netresearchgate.netMaintain a relatively consistent ionic strength across samples and standards, especially for high-precision analyses.
Light Strong light can catalyze the oxidation of iodide to iodine, introducing a positive error. wikipedia.orgStore reagents in amber-colored bottles and avoid performing titrations under direct, strong light. wikipedia.orgpharmaupdater.com

Quality Control and Reagent Purity in the Context of FIXANAL Standards

The reliability of results obtained using iodine-iodate methodologies is fundamentally linked to robust quality control practices and the purity of the reagents used. FIXANAL standards are designed to enhance accuracy by providing a precisely pre-weighed quantity of a high-purity chemical, such as potassium iodate, in a sealed ampoule. titrations.info

Reagent Purity: Potassium iodate is used as a primary standard because it is commercially available in a high state of purity, is stable, and non-hygroscopic, allowing for the direct preparation of a standard solution. assbt.orgtitrations.info The use of a FIXANAL ampoule containing a primary standard like potassium iodate minimizes the significant errors associated with weighing, which is a critical step in preparing standard solutions. titrations.info The purity of other reagents is equally important. The potassium iodide (KI) used must be free from iodate contamination, as this would react in an acidic solution to liberate extra iodine, causing a systematic error. libretexts.org The water used for dilutions must be purified (e.g., deionized or distilled) to avoid introducing interfering ions or microorganisms that could degrade reagents like thiosulfate. ub.edu

Quality Control Measures: Internal quality control (IQC) is a check on the proper execution of the entire analytical procedure. oiv.int Key IQC practices in this context include:

Procedural Blanks: A procedural blank, which contains all reagents except the analyte, is run to check for contamination from reagents, glassware, or the laboratory environment. oiv.int

Calibration and Standardization: While FIXANAL provides a known amount of primary standard, the titrant solution (e.g., sodium thiosulfate) must be accurately standardized. studyrocket.co.uk Sodium thiosulfate solutions are particularly susceptible to decomposition over time due to light, heat, and bacterial action, and should be freshly prepared and standardized regularly against a primary standard. libretexts.orgstudyrocket.co.uk

Use of Control Samples: Analyzing a quality control sample with a known concentration of the analyte alongside the unknown samples helps to verify the accuracy and precision of the analytical run. hach.com

Traceability: For the highest level of quality assurance, the concentration of the standard solutions should be traceable to certified reference materials (CRMs) from a recognized body like the National Institute of Standards and Technology (NIST). oiv.intnih.gov

Sources and Control of Analytical Error in Iodine-Iodate Based Methodologies

Analytical errors in iodine-iodate titrations can be categorized as either systematic (determinate) or random (indeterminate). A clear understanding of these error sources is essential for their control.

Systematic Errors: These errors cause the mean of a set of results to differ from the true value.

Chemical Errors:

Volatility of Iodine: A primary source of error is the loss of iodine through evaporation from the solution. wikipedia.orgprezi.com This is more pronounced at higher temperatures and in open flasks. This can be controlled by ensuring a large excess of potassium iodide is present to keep the iodine in the form of the non-volatile triiodide ion (I₃⁻), keeping the solution cool, and titrating promptly in a covered flask. libretexts.orgwikipedia.org

Aerial Oxidation: In acidic solutions, iodide ions can be oxidized to iodine by atmospheric oxygen. libretexts.org This leads to a positive error. Control measures include titrating immediately after acidification or purging the solution with an inert gas. wikipedia.org

Reagent Instability: The decomposition of the sodium thiosulfate titrant solution leads to a lower effective concentration and is a common source of error. studyrocket.co.uk This is controlled by storing the solution properly in dark bottles, adding a stabilizer like sodium carbonate, and standardizing it frequently. libretexts.orgstudyrocket.co.uk

Methodical and Personal Errors:

Endpoint Detection: Misjudging the color change of the starch indicator is a frequent error. studyrocket.co.uk The change from blue-black to colorless can be sharp, but premature or late addition of the indicator can cause a gradual and indistinct endpoint. libretexts.org The indicator should only be added when the solution is pale yellow, indicating a low concentration of iodine. libretexts.org

Glassware and Measurements: Inaccurate calibration of volumetric glassware (burettes, pipettes) or incorrect readings are sources of systematic error. prezi.com

Random Errors: These errors cause results to scatter around a mean value and affect the precision of the measurement. They arise from uncontrollable fluctuations in variables like temperature, electronic balance readings, or judgment in reading a burette. prezi.comyoutube.com Repeating titrations and averaging the results can minimize the effect of random errors. studyrocket.co.uk

A summary of key analytical errors and their control measures is provided in the table below.

Source of ErrorType of ErrorControl Measure
Loss of Iodine via Volatilization Systematic (Negative)Add excess potassium iodide (KI) to form non-volatile I₃⁻. libretexts.orgwikipedia.org Keep the solution cool and covered. wikipedia.org
Aerial Oxidation of Iodide Systematic (Positive)Titrate immediately after acidifying the solution. libretexts.org Purge with an inert gas for prolonged procedures. wikipedia.org
Decomposition of Thiosulfate Titrant Systematic (Positive)Prepare fresh solution; store in a dark, cool place; add a stabilizer (e.g., sodium carbonate); standardize frequently. libretexts.orgstudyrocket.co.uk
Starch Indicator Issues SystematicAdd indicator only near the endpoint (pale yellow solution). libretexts.org Use a freshly prepared starch solution. libretexts.org
Endpoint Misjudgment Systematic / RandomPerform replicate titrations to improve precision. studyrocket.co.uk Use proper lighting to observe the color change.
Presence of Interferents SystematicApply specific chemical mitigation (e.g., adding complexing agents) or sample cleanup procedures. libretexts.orgassbt.org
Inaccurate Weighing/Volume Measurement SystematicUse calibrated analytical balances and volumetric glassware (pipettes, burettes). prezi.com

Method Validation and Robustness for Quantitative Analysis

Evaluation of Accuracy and Precision in Methods Utilizing Standardized Iodine-Iodate

Accuracy, defined as the closeness of a measured value to a standard or known true value, and precision, the closeness of repeated measurements to each other, are fundamental parameters in method validation. mt.com For titrimetric methods using iodine-iodate standards, these are typically evaluated through the analysis of certified reference materials or by comparison with other established primary standards.

A key approach to generating the standard iodine solution involves the reaction of a precise amount of a primary standard, potassium iodate (B108269) (KIO₃), with an excess of potassium iodide (KI) in an acidic medium to produce a stoichiometric amount of iodine (I₂). The accuracy and precision of subsequent titrations are therefore highly dependent on the purity of the potassium iodate and the control of reaction conditions.

Research comparing the use of potassium iodate against the more hazardous potassium dichromate (K₂Cr₂O₇) as a primary oxidant for standardizing sodium thiosulfate (B1220275) solutions in an undergraduate analytical chemistry setting has demonstrated the reliability of the iodate-based method. andrews.eduresearchgate.net Statistical analysis over multiple years of student results showed no significant difference in the performance of the two oxidants.

Table 1: Statistical Comparison of Oxidants for Iodometric Titrations

ParameterStatistical Testp-valueConclusionSource(s)
Precision ANOVA0.684No statistically significant difference between KIO₃ and K₂Cr₂O₇. andrews.edu, researchgate.net
Accuracy ANOVA0.638No statistically significant difference between KIO₃ and K₂Cr₂O₇. andrews.edu, researchgate.net

This study confidently concluded that using the more benign potassium iodate allowed students to maintain a high level of both accuracy and precision in quantitative iodometric titrations. andrews.eduresearchgate.net

Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Studies validating analytical methods for iodine determination report distinct values for precision under different conditions. Intra-assay precision (repeatability) is assessed by analyzing the same sample multiple times within the same analytical run, while inter-assay precision (intermediate precision) is determined over different days or with different analysts. nih.govresearchgate.net

Table 2: Example Precision Data from Iodine/Iodate Analysis Studies

Study FocusPrecision TypeCoefficient of Variation (CV%) / RSD%Source(s)
Iodometric Titration of Iodized SaltIntra-assay CV2.8% nih.gov
Inter-assay CV6.9% nih.gov
On-Site Salt Iodine Detector (OSID) KitIntra-assay Imprecision (CV)5.7% researchgate.net
Inter-assay Imprecision (CV)7.0% researchgate.net
Inter-operator Imprecision (CV)6.1% researchgate.net
UHPLC Method for Total Iodine in SaltRepeatability (RSD)0.4% mdpi.com
Intermediate Precision (RSD)1.6% mdpi.com

Accuracy can also be evaluated through recovery studies, where a known amount of analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is recovered by the method is calculated. A study on a UV-spectroscopic method for iodate, compared against titration, showed accuracy recoveries between 99.8% and 101.9%. scispace.com Another study on total iodine determination reported recoveries ranging from 87.2% to 106.9%. mdpi.com

Determination of Linearity, Limit of Detection, and Quantification

Linearity In titrimetry, linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range. metrohm.com This is typically established by titrating samples of at least five different concentrations and plotting the volume of titrant consumed against the sample concentration or weight. metrohm.com The linearity is evaluated using the coefficient of determination (R²) from the resulting linear regression. A value of R² close to 1.0 indicates a strong linear relationship.

Table 3: Linearity Findings in Iodine/Iodate Quantitative Methods

Analytical MethodLinear RangeCorrelation Coefficient (R²)Source(s)
UV-Spectroscopy for Iodate in Salt0.04 – 0.83 mg/L0.9999 scispace.com
Ionometry for Iodide in Kelp0.03 – 209.4 µg/mL0.9995 nih.gov
UHPLC for Total Iodine in Salt10.0 – 50.0 mg/kg0.9998 mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with precision. researchgate.netresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable accuracy and precision. researchgate.netresearchgate.net

For titrimetric methods, which are often less sensitive than instrumental techniques, determining LOD and LOQ can be of more academic interest but is still a component of full validation. mt.com These limits can be calculated based on the standard deviation of the response and the slope of the calibration curve, a method applicable to many analytical procedures. sepscience.com The common formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the blank or the standard error of the y-intercept of the regression line, and S is the slope of the calibration curve. researchgate.netsepscience.com

Table 4: Reported LOD and LOQ in Iodine/Iodate Analysis

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
UV-Spectroscopy for Iodate in Salt1.4 mg I/kg saltNot specified scispace.com
UHPLC for Total Iodine in Salt1.2 mg/kg3.7 mg/kg mdpi.com

These values, while from instrumental methods, provide context for the sensitivity achievable in quantitative iodine analysis and serve as benchmarks when validating titrimetric procedures.

Inter-Laboratory Validation and Collaborative Study Outcomes

Inter-laboratory validation, or a collaborative study, is the ultimate test of a method's reproducibility and robustness. It involves multiple laboratories analyzing identical samples to assess how well the method performs across different environments, equipment, and analysts. The results are crucial for establishing a method as a standard or official procedure.

While specific collaborative study data for the "0.05 mol/L Iodine Fixanal" titrant was not detailed in the reviewed literature, the principles are well-established. Data on inter-assay and inter-operator imprecision provide insight into the types of variability that these studies investigate. For example, a study validating an on-site salt iodine detection kit found an inter-operator coefficient of variation of 6.1%, highlighting the impact of different analysts on the results. researchgate.net

The comparison of student results in an academic setting over several years using potassium iodate serves as a form of multi-analyst validation, demonstrating the method's ruggedness and transferability in a teaching environment. andrews.eduresearchgate.net The successful adaptation of an iodine testing method to a robotic system, which correlated well (r=0.994) with the manual reference method, further illustrates the potential for robust, transferable procedures. nih.gov

Statistical Method Validation in Redox Titrimetry

Statistical analysis is the cornerstone of method validation, providing objective evidence that the method is suitable for its intended purpose. In the context of redox titrimetry using iodine-iodate, several statistical tools are employed.

Analysis of Variance (ANOVA): This powerful tool is used to compare the means of two or more groups. It was effectively used to demonstrate that there was no statistically significant difference in accuracy (p=0.638) or precision (p=0.684) when potassium iodate was substituted for potassium dichromate in iodometric titrations. andrews.eduresearchgate.net

Linear Regression: As discussed in section 5.2, linear regression is used to establish linearity by analyzing the relationship between analyte concentration and the analytical signal (e.g., titrant volume). The coefficient of determination (R²) is the key output. scispace.commetrohm.com

t-Test: This test is used to determine if there is a significant difference between the means of two groups. For instance, a paired t-test was used at a 95% confidence level to confirm that a newly developed UV spectroscopic method for iodate produced results that were not statistically different from the established reference titration method. scispace.com

Uncertainty Evaluation: Advanced validation includes the determination of measurement uncertainty. High-precision methods, such as coulometric titration for certifying the purity of potassium iodate, involve a detailed evaluation of all potential sources of uncertainty to establish a comprehensive uncertainty budget. researchgate.net

Table 5: Application of Statistical Tools in Validating Iodine/Iodate Titration Methods

Statistical ToolApplicationExample FindingSource(s)
ANOVA Comparing means of multiple groups (e.g., different primary standards).No significant difference in accuracy or precision between KIO₃ and K₂Cr₂O₇ methods. andrews.edu, researchgate.net
Linear Regression Assessing the linearity of an analytical method over a range of concentrations.An R² value of 0.9999 for iodate determination. scispace.com
Paired t-Test Comparing the means of two related groups (e.g., a new method vs. a reference method).No statistically significant difference found between a UV method and the titration reference method. scispace.com
Deming Regression Comparing two analytical methods when both have measurement error.A slope of 1.066 and correlation (r) of 0.994 between an automated and a manual method. nih.gov

Historical Perspectives on the Evolution of Iodine Iodate Analytical Methods

Early Developments and Key Contributions in Iodometry and Iodimetry

The foundations of iodine-based titrations were laid in the early 19th century, shortly after the discovery of iodine itself. The characteristic blue color of the iodine-starch complex, first observed by Colin and Gaultier de Claubry, and independently by Stromeyer in 1814, provided a sensitive indicator for detecting minute amounts of iodine. researchgate.net This discovery was a critical first step, paving the way for the use of iodine in volumetric analysis. researchgate.net

Iodimetry, the direct titration of a reducing agent with a standard iodine solution, and iodometry, the indirect titration where iodine is liberated and then titrated, evolved through the contributions of several key scientists. wikipedia.orgslideshare.net Houtou de Labillardière was among the first to introduce the use of iodine in volumetry around 1825, proposing a method to estimate the chlorine content in calcium hypochlorite. researchgate.net In 1840, Dupasquier demonstrated that a titrated iodine solution could be used to accurately and rapidly determine the amount of hydrogen sulfide (B99878), using starch as an indicator. researchgate.net

A pivotal moment in the history of iodometry came in 1843 when Fordos and Gelis established the quantitative reaction between iodine and sodium thiosulfate (B1220275). researchgate.net This reaction, where two iodine atoms oxidize two molecules of sodium thiosulfate, remains the fundamental basis of iodometry. researchgate.net Robert Bunsen is credited with further describing and popularizing the iodometric method in 1853. researchgate.net These early methods involved the stoichiometric oxidation of iodide to iodine or the reduction of excess iodine to iodide, followed by the determination of the resulting iodine. researchgate.net

The distinction between the two main types of iodine titration is crucial:

Iodimetry: A direct titration method where a standard iodine solution is used as the titrant to determine the concentration of a reducing agent. wikipedia.orgunacademy.com

Iodometry: An indirect method where an oxidizing agent is added to excess iodide to release iodine, which is then titrated with a standard reducing agent, typically sodium thiosulfate. wikipedia.orgpharmaguideline.com

Advancements in Standard Reagent Preparation and Titration Apparatus

The accuracy of any titration heavily relies on the precision of the standard solutions and the apparatus used. The evolution of both was concurrent with the development of iodometric and iodimetric techniques.

Standard Reagent Preparation: The preparation of stable and accurately known concentrations of reagents is fundamental to volumetric analysis. solubilityofthings.com For iodine titrations, a standard iodine solution is often prepared by dissolving potassium iodate (B108269) and potassium iodide in water; both are primary standards. wikipedia.org A primary standard is a substance of high purity and stability, with low hygroscopy, which can be weighed accurately to prepare a solution of a precise concentration. alwsci.commetrohm.com Potassium iodate (KIO₃) is an excellent example of a primary standard used to standardize solutions of sodium thiosulfate, another key reagent in iodometry. libretexts.org The reaction between potassium iodate and excess potassium iodide in an acidic solution produces a known amount of iodine, which can then be used for standardization. wikipedia.orgubc.ca

The volatility of iodine presented an early challenge, as it could lead to errors in titration. wikipedia.org Scientists discovered that ensuring an excess of potassium iodide is present effectively mitigates this issue by forming the triiodide ion (I₃⁻), which is much less volatile than diatomic iodine (I₂). libretexts.org

Evolution of Titration Apparatus: The equipment for performing titrations has evolved significantly from simple glassware to highly precise instruments. chemistai.org The invention of the first burette, a crucial instrument for accurately dispensing the titrant, is credited to the French chemist François Antoine Henri Descroizilles in 1791. reagent.co.uk Joseph Louis Gay-Lussac later improved upon the burette in 1824, adding a side arm and coining the terms "pipette" and "burette". wikipedia.orgchemeurope.com

A major advancement came in 1845 when Étienne Ossian Henry invented the first true burette. wikipedia.org However, it was Karl Friedrich Mohr who redesigned the burette into the simple and convenient form recognized today, with a clamp and a tip at the bottom. chemeurope.com Mohr's 1855 textbook on titration methods helped to popularize and standardize volumetric analysis. wikipedia.org Later developments included the shift from visual indicators, like starch, to electrochemical methods, such as potentiometric titration, which use electrodes to detect the endpoint with greater precision and accuracy. mt.comchemistai.org

The Role of Iodine-Iodate Chemistry in Establishing Volumetric Analysis as a Discipline

The development of iodine-iodate titration methods played a significant role in establishing volumetric analysis as a respected and widely used scientific discipline. researchgate.net Volumetric analysis originated in late 18th-century France, and the work of chemists like Descroizilles and Gay-Lussac laid its groundwork. reagent.co.ukwikipedia.org

Iodine-based titrations, a type of redox titration, expanded the scope of volumetric analysis beyond simple acid-base reactions. chemistai.org The ability to accurately determine the concentration of a wide variety of oxidizing and reducing agents made these methods extremely valuable across numerous fields. wikipedia.orglibretexts.org The versatility of iodometry, for instance, allows for the determination of substances like copper(II), chlorates, hydrogen peroxide, and dissolved oxygen. wikipedia.org

The reliability and relative simplicity of these techniques contributed to their widespread adoption in industrial quality control, environmental monitoring (e.g., analyzing water for active chlorine or oxygen saturation), and pharmaceutical analysis. researchgate.netwikipedia.orgpharmaguideline.com The clear and sharp endpoint provided by the starch indicator, which turns deep blue in the presence of even a small amount of iodine, was a significant advantage that contributed to the method's popularity and reliability. wikipedia.orgaakash.ac.in By providing a robust and versatile set of tools for quantitative analysis, iodine-iodate chemistry helped to solidify the importance of titration as a fundamental practice in analytical chemistry. chemistai.org

Emerging Research Directions and Novel Applications

Miniaturization and Automation of Iodine-Iodate Titrimetric Platforms (e.g., Lab-on-Paper Devices)

The trend towards miniaturization and automation in analytical chemistry has led to the development of novel platforms for iodine-iodate titrimetry, most notably in the form of lab-on-paper devices. These microfluidic paper-based analytical devices (µPADs) offer a low-cost, portable, and user-friendly alternative to traditional laboratory-based titrations, making them particularly suitable for on-site environmental monitoring and use in resource-limited settings. nih.govrsc.org

A prime example is the engineering of a paper test card for performing iodometric titrations. acs.org This device stores the necessary, and often mutually incompatible, reagents in a dried state on the paper. The titration is initiated by the application of a sample solution, which reconstitutes the reagents and facilitates their mixing through a surface-tension-enabled mechanism. acs.org Such devices have been successfully used to quantify iodine levels in fortified salt, with a working range of 0.8–15 ppm of iodine atoms from iodate (B108269). acs.org The accuracy and precision of these paper-based tests can be further enhanced through computer-aided image analysis of the results. acs.org

Another innovative application of this technology is the determination of mercury in contaminated soil and water samples. nih.gov This method involves the formation of a tetraiodomercurate(II) complex with an excess of iodide. The remaining iodide then reacts with pre-deposited iodate in an acidic environment on the µPAD to produce iodine vapor. This vapor subsequently diffuses to a detection zone, where it reacts with starch to form a colored complex, the intensity of which is proportional to the initial mercury concentration. nih.gov

The development of these µPADs is part of a broader movement to create micro total analysis systems that are not only cost-effective and portable but also reduce the consumption of reagents and the generation of chemical waste. nih.govrsc.org

Development of Advanced End-Point Indicators and Sensing Technologies

While starch remains a widely used and effective indicator for iodometric titrations, forming a distinct blue-black complex with iodine, its use is not without limitations. quora.comquora.comtitrations.info The stability of the starch-iodine complex is temperature-dependent, and the indicator should be added near the endpoint to avoid the slow decomposition of the complex, which can lead to a diffuse and inaccurate endpoint. titrations.info

To overcome these challenges and improve the accuracy and reliability of endpoint detection, researchers are exploring advanced sensing technologies. Photometric titration, for instance, offers an automated alternative to visual endpoint determination. lcms.cz This technique involves monitoring the change in absorbance of the solution as the titrant is added, with the endpoint being identified by a sharp change in the photometric signal.

Potentiometric titration represents another significant advancement, where the endpoint is detected by monitoring the change in the electrochemical potential of the solution. lcms.cz This method eliminates the subjectivity associated with visual color change and can be particularly advantageous in colored or turbid samples where visual indicators are ineffective. The use of a Platinum-Titrode, for example, allows for the determination of the equivalence point without the need for a visual indicator like starch. lcms.cz These automated systems, often constructed with inexpensive components like single-board computers and 3D-printed parts, can significantly outperform traditional manual titrations in terms of accuracy and precision by removing subjective bias in color perception.

The table below summarizes the evolution of endpoint detection methods in iodometric titrations:

Detection MethodPrincipleAdvantagesDisadvantages
Visual (Starch Indicator) Formation of a colored starch-iodine complex. quora.comquora.comLow cost, simple to implement.Subjective, can be affected by temperature and turbidity, requires addition near the endpoint. titrations.info
Photometric Titration Measurement of the change in light absorbance of the solution. lcms.czAutomated, objective, suitable for colored solutions.Requires a spectrophotometer or colorimeter.
Potentiometric Titration Measurement of the change in electrochemical potential. lcms.czAutomated, objective, not affected by color or turbidity.Requires a potentiometer and appropriate electrodes.

Applications in the Quantitative Analysis of Oxidants and Reductants in Environmental Matrices

The iodine-iodate reaction is a robust tool for the quantitative analysis of a wide array of oxidizing and reducing agents in various environmental matrices, particularly water samples. wikipedia.orgvedantu.com Iodometry is frequently employed to determine the concentration of common disinfectants, such as residual chlorine, and contaminants like sulfides. nemi.govnemi.govresearchgate.net

The determination of total residual chlorine in water is a critical aspect of water quality monitoring. scribd.com In this application, chlorine in the sample liberates free iodine from a potassium iodide solution under acidic conditions (pH 3-4). nemi.gov The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). It is crucial to perform this analysis promptly after sample collection as chlorine in aqueous solutions is unstable. nemi.govscribd.com

Iodometric methods are also applied to the analysis of sulfides in water and wastewater. researchgate.netresearchgate.netscribd.comnemi.gov The procedure typically involves the reaction of sulfide (B99878) with an excess of iodine in an acidic solution, followed by the titration of the unreacted iodine with sodium thiosulfate. scribd.comnemi.gov However, the chemistry of sulfide analysis can be complex, with potential side reactions influenced by the pH of the sample. For instance, at a pH greater than 7, a side reaction where sulfide is oxidized to sulfate (B86663) can occur, leading to inaccurate results. researchgate.netresearchgate.net Proper pH adjustment of the sample is therefore essential for accurate sulfide determination. researchgate.net

The following table presents data from a study on the iodometric determination of sulfide, highlighting the effect of sample pH on the recovery rate:

Sample pHTitration ConditionSulfide Recovery (%)Reference
9Mixed with HCl acid-iodine> 120 researchgate.net
13Mixed with HCl acid-iodine> 200 researchgate.net
13 (adjusted to 5.5 with acetic acid)Mixed with HCl-iodine solution99 - 102 researchgate.net

These examples underscore the versatility of the iodine-iodate system in environmental analysis, while also highlighting the importance of carefully controlling reaction conditions to ensure accurate and reliable results.

Mechanistic Studies of Iodine-Iodate Interactions in Complex Chemical Systems

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O rsc.org

Kinetic studies have revealed that the rate law for the Dushman reaction is not straightforward and can be influenced by various factors, including the concentrations of the reactants and the ionic strength of the solution. rsc.orgchemrxiv.org At low iodide concentrations, the experimental rate law has been shown to have two terms, being first and second order with respect to the iodide concentration. rsc.orgresearchgate.net

A reinvestigation of the reaction kinetics under conditions of low iodide concentration yielded the following experimental rate law:

r = [IO₃⁻][H⁺]² {k'[I⁻] + k''[I⁻]²} rsc.orgresearchgate.net

The rate constants were determined at 25°C and an ionic strength of 0.2 M:

Rate ConstantValueUnits
k'1200 ± 150M⁻³ s⁻¹
k''(4.2 ± 0.8) x 10⁸M⁻⁴ s⁻¹

Data from Schmitz, G. (2000). Kinetics of the Dushman reaction at low I− concentrations. Physical Chemistry Chemical Physics, 2(18), 4041-4044. rsc.orgresearchgate.net

This rate law indicates a complex, multi-step reaction mechanism. It is proposed that the reaction proceeds through the formation of intermediate species such as I₂O₂. acs.org The mechanism is further complicated by the fact that the rate of an ionic reaction of this order can be strongly dependent on the ionic strength of the medium. Moreover, in buffered solutions, the components of the buffer can also influence the reaction rate. researchgate.net A deeper understanding of these mechanistic details is crucial for refining existing analytical methods and for developing new applications of the iodine-iodate reaction in increasingly complex chemical systems. acs.orgresearchgate.net

Q & A

Q. How does iodine (I₂) behave in aqueous solutions, and how does pH affect its stability?

  • Methodological Answer : I₂ hydrolyzes in water: I₂ + H₂O ⇌ OI⁻ + 2H⁺ + I⁻\text{I₂ + H₂O ⇌ OI⁻ + 2H⁺ + I⁻} At pH > 8, hypoiodite (OI⁻) dominates, while acidic conditions favor molecular I₂. Neutral to slightly acidic pH (4–6) is optimal for I₂ stability in titrations. Use buffered systems to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can iodide (I⁻) and iodate (IO₃⁻) be speciated in environmental samples with low iodine concentrations?

  • Methodological Answer : For seawater:
  • Iodide : Oxidize to I₂ with NaClO (1%) at pH 4–7, extract into CHCl₃/CCl₄, and back-titrate with Na₂S₂O₃.
  • Total iodine : Reduce IO₃⁻ to I⁻ with NaHSO₃ at pH < 2, then oxidize to I₂ with NaNO₂ for extraction.
    For freshwater, add a stable iodine carrier (e.g., KI) to improve extraction efficiency due to low salt content .

Q. What experimental strategies resolve contradictions in iodate-iodine redox data under varying chloride concentrations?

  • Methodological Answer : Chloride ions can interfere by forming ICl or competing in redox pathways. To isolate iodate-specific behavior:
  • Use controlled chloride-free media (e.g., KClO₄ as a supporting electrolyte).
  • Validate methods with standard additions: Spike samples with known IO₃⁻ and compare recovery rates.
  • Employ ICP-MS or ion chromatography to cross-verify speciation results .

Q. How can iodine species be quantified in complex matrices (e.g., organic-rich solutions) without solvent extraction?

  • Methodological Answer : Use iodine monochloride (ICl) as an intermediate in HCl media: IO₃⁻ + 2I⁻ + 6H⁺ + Cl⁻ → ICl + 3H₂O\text{IO₃⁻ + 2I⁻ + 6H⁺ + Cl⁻ → ICl + 3H₂O} Titrate excess ICl with Na₂S₂O₃. This method tolerates alcohols and organic acids, avoiding extraction steps. Optimize HCl concentration (≥4 M) to suppress side reactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing titration data with high variability in iodine systems?

  • Methodological Answer : Perform triplicate titrations and apply Grubbs’ test to exclude outliers. Use linear regression for standard curves (e.g., I₂ vs. absorbance at 520 nm). For low-concentration samples (e.g., µg/L levels), apply error propagation models to account for pipetting and dilution uncertainties .

Q. How can iodate-iodine reaction kinetics be modeled in acidic redox systems?

  • Methodological Answer : Use pseudo-first-order kinetics by maintaining excess H⁺ and I⁻. Monitor I₂ formation spectrophotometrically and fit data to the rate law: Rate=k[IO₃⁻][I⁻]2[H⁺]2\text{Rate} = k[\text{IO₃⁻}][\text{I⁻}]^2[\text{H⁺}]^2 Vary one reactant concentration at a time while others are in excess. Use Arrhenius plots to determine activation energy .

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